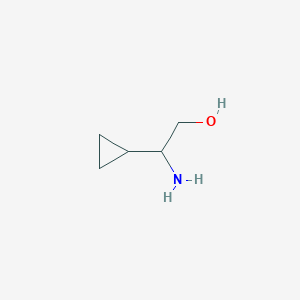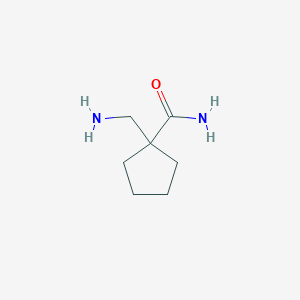![molecular formula C11H20Cl2N2O2 B1525469 (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride CAS No. 1311318-39-4](/img/structure/B1525469.png)
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride
Descripción general
Descripción
“(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1311318-39-4 . It has a molecular weight of 283.19 g/mol. The IUPAC name of this compound is N1- (2,4-dimethoxybenzyl)-1,2-ethanediamine . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O2/c1-14-10-4-3-9 (8-13-6-5-12)11 (7-10)15-2/h3-4,7,13H,5-6,8,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.19 g/mol. It is typically stored at a temperature of 4°C . Unfortunately, other specific physical and chemical properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Psychotomimetic Potency Analysis
Research on the psychotomimetic potency of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, which are structurally related to "(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride," has been conducted. These studies involved regiospecific syntheses and evaluation using the rabbit hyperthermia assay, along with determination of enantiomeric compositions and time-concentration curves in rat brains following administration. The biological data from these studies provide insights into the potential psychotomimetic effects of these compounds (Jacob et al., 1977).
Neuroprotective Agent Analysis
KR-31543, a compound related to "(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride," has been identified as a new neuroprotective agent for ischemia-reperfusion damage. The metabolism of KR-31543 in rats, both in vitro and in vivo, has been studied using LC-electrospray mass spectrometry. These findings are crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds in treating ischemia-reperfusion injuries (Kim et al., 2002).
Synthetic Methodology and Identification
The synthetic methodology and identification of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a derivative of "(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride," have been extensively studied. This research includes test purchases, analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, and the synthesis based on the Delépine reaction. Such studies are vital for understanding the chemical properties and potential applications of these compounds (Power et al., 2015).
Propiedades
IUPAC Name |
N'-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-14-10-4-3-9(8-13-6-5-12)11(7-10)15-2;;/h3-4,7,13H,5-6,8,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDPIBGVQILPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCN)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)


![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)

